Hidrocloruro de 3-(bencilamino)piperidina-1-carboxilato de bencilo

Descripción general

Descripción

“Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1179362-03-8 . It is used for pharmaceutical testing .

Molecular Structure Analysis

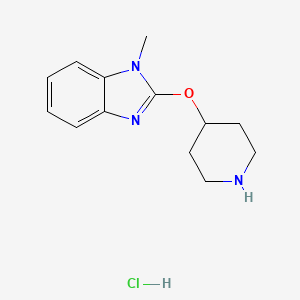

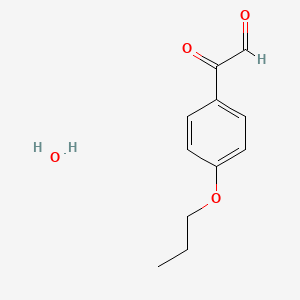

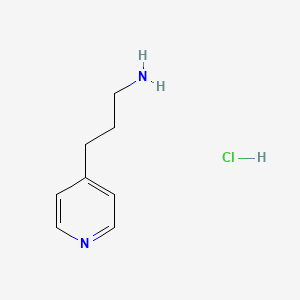

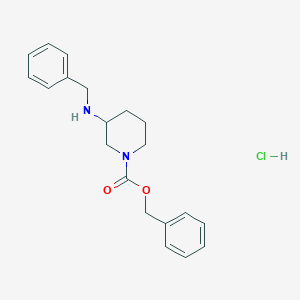

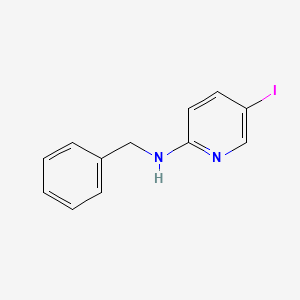

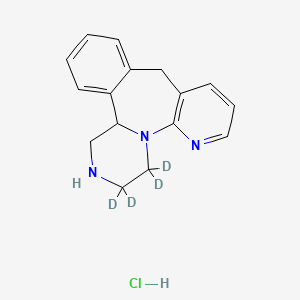

The molecular formula of “Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride” is C20H25ClN2O2 . The InChI code is 1S/C20H24N2O2.ClH/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17;/h1-6,8-11,19,21H,7,12-16H2;1H .Physical And Chemical Properties Analysis

“Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 360.88 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Industria Farmacéutica

Los derivados de piperidina, como el Hidrocloruro de 3-(bencilamino)piperidina-1-carboxilato de bencilo, desempeñan un papel significativo en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos . El grupo bencil-piperidina suele ser una parte necesaria para la inhibición exitosa de los receptores de colinesterasa .

Diseño de Fármacos

Los compuestos que contienen piperidina representan uno de los bloques de construcción medicinales sintéticos más importantes para la construcción de fármacos . Más de 7000 artículos relacionados con la piperidina se publicaron durante los últimos cinco años según Sci-Finder .

Síntesis de Piperidinas con Actividad Biológica

El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . El this compound podría ser un sustrato adecuado para la síntesis de piperidinas con actividad biológica .

Inhibición de los Receptores de Colinesterasa

El grupo bencil-piperidina proporciona una buena unión al sitio catalítico de la enzima AChE, interactuando con Trp84, Trp279, Phe330 y Phe331 . Esto hace que el this compound sea potencialmente útil en el desarrollo de fármacos que inhiben los receptores de colinesterasa .

Uso en Investigación

El this compound se utiliza con fines de investigación . Es un bloque de construcción heterocíclico que se utiliza en la síntesis de varios compuestos químicos .

Pruebas Farmacéuticas

El this compound se puede utilizar para pruebas farmacéuticas . Sirve como un estándar de referencia de alta calidad para obtener resultados precisos .

Mecanismo De Acción

The mechanism of action of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride HCl is not fully understood. However, it is believed to act as an inhibitor of drug-metabolizing enzymes, such as cytochrome P450, which are responsible for the metabolism of many drugs. In addition, it is believed to act as a competitive inhibitor of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine and butyrylcholine, respectively.

Biochemical and Physiological Effects

Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride HCl has several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 and other drug-metabolizing enzymes, which can lead to an increase in the bioavailability of drugs. In addition, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine and butyrylcholine in the body. This can result in an increase in cognitive performance and improved muscle control.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a very stable compound, and it can be used in a wide range of experiments. However, there are some limitations to its use. It is not soluble in water, and it can be difficult to dissolve in some solvents. In addition, it can be toxic in high concentrations, and it can interact with some drugs to produce unexpected results.

Direcciones Futuras

There are several future directions for the use of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride HCl in scientific research. It could be used to develop new drugs, or to study the binding of drugs to proteins. In addition, it could be used to study the effects of drug-metabolizing enzymes on drug metabolism. It could also be used to study the effects of acetylcholinesterase and butyrylcholinesterase on cognitive performance and muscle control. Finally, it could be used to investigate the effect of Benzyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride HCl on other biochemical and physiological processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

benzyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-10-5-2-6-11-18)22-13-7-12-19(15-22)21-14-17-8-3-1-4-9-17;/h1-6,8-11,19,21H,7,12-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRCYKKARRFRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662600 | |

| Record name | Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179362-03-8 | |

| Record name | Benzyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)